1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside is a highly esteemed molecule within the biomedicine domain due to its promising prospects for therapeutic innovations . It is extensively utilized in the design and formulation of pharmaceutical agents aimed at combating an array of afflictions .

Synthesis Analysis

The synthesis of partially protected carbohydrates like 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside involves manipulating only one type of a protecting group for a given substrate . The first focus is the uniform protection of the unprotected starting material in the way that only one (or two) hydroxyl groups remain unprotected . The second focus involves regioselective partial deprotection of uniformly protected compounds in the way that only one (or two) hydroxyl groups become liberated .Molecular Structure Analysis

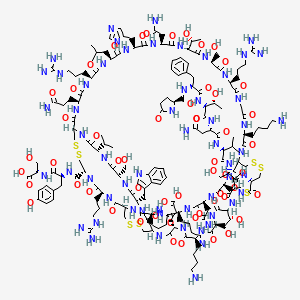

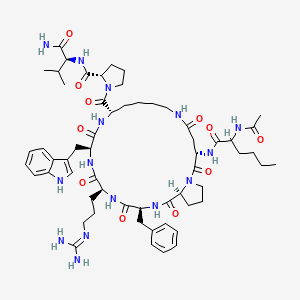

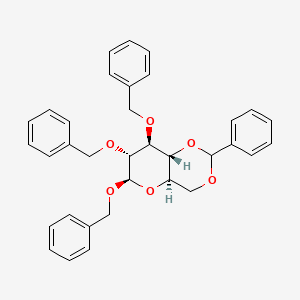

The molecular formula of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside is C35H36O7 . The molecular weight is 568.7 g/mol . The structure of the compound is complex, with a total of 42 heavy atoms . The compound has 6 hydrogen bond acceptors and 11 rotatable bonds .Chemical Reactions Analysis

The reductive ring-opening reaction of benzylidene-protected glucosides and mannosides such as 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside by using a toluene stock solution of DIBAL-H and a dichloromethane stock solution of DIBAL-H gives mainly or selectively the corresponding 2,3,4-tri-O-benzyl derivatives .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 64.6 Ų . It has a complexity of 754 . The compound is covalently bonded and has a formal charge of 0 . The compound has a XLogP3-AA value of 5.4, indicating its lipophilicity .科学的研究の応用

Biomedicine

Application Summary

This compound is highly regarded within the biomedicine domain for its potential in therapeutic innovations . It is extensively utilized in the design and formulation of pharmaceutical agents.

Experimental Methods

The compound is synthesized and then incorporated into various drug formulations. Its efficacy and safety are tested through in vitro and in vivo studies, including cell culture experiments and clinical trials.

Results and Outcomes

The compound has shown promise in combating a range of afflictions, including cancer and autoimmune diseases, with ongoing research to quantify its therapeutic efficacy .

Organic Synthesis

Application Summary

In organic synthesis, this molecule serves as a precursor for the synthesis of C-glycopyranosyl aldehydes, which are stable pharmacophores used as bioactive molecules .

Experimental Methods

Synthetic processes involve nucleophilic addition/substitution, reduction, condensation, oxidation, cyclocondensation, coupling, and Wittig reactions.

Results and Outcomes

The methodologies enable the creation of complex C-glycoconjugates derived from C-glycopyranosyl aldehydes, contributing to the development of new therapeutic agents .

Cancer Research

Application Summary

The compound is a key player in cancer research, where it is used in the formulation of pharmaceutical agents targeting various cancer types .

Experimental Methods

It is used in the synthesis of derivatives that are tested against cancer cell lines to determine their inhibitory effects and potential as cancer treatments.

Results and Outcomes

Research has indicated that derivatives of this compound can inhibit human cancer cells with significant rates at certain concentrations, showing its potential in cancer therapy .

Autoimmune Disease Treatment

Application Summary

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside is instrumental in developing treatments for autoimmune diseases due to its immunomodulatory properties .

Experimental Methods

The compound is used in the synthesis of pharmaceuticals that are then evaluated for their ability to modulate immune system responses.

Results and Outcomes

While specific quantitative data is not provided, the compound’s role in the treatment of autoimmune diseases is a significant area of interest in therapeutic research .

Pharmaceutical Intermediates

Application Summary

As a pharmaceutical intermediate, it is used in the synthesis of derivatives for the treatment of various diseases, including Alzheimer’s, diabetes, and cancer .

Experimental Methods

The compound is an intermediate in synthetic routes that lead to the development of drugs for chronic conditions.

Results and Outcomes

Its use as an intermediate has facilitated the creation of drugs that show efficacy in treating chronic diseases, though detailed statistical analyses are not specified .

Therapeutic Innovations

Application Summary

The compound’s configuration exhibits exceptional promise in the realm of potential antiviral and antitumor therapeutics .

Experimental Methods

It is involved in the synthesis of novel therapeutic agents that are tested for antiviral and antitumor activities.

Results and Outcomes

The compound’s derivatives are being explored for their therapeutic potential, with ongoing studies to establish their efficacy in treating viral infections and tumors .

This analysis provides a glimpse into the diverse applications of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside in scientific research, highlighting its significance in various fields and its potential to contribute to future therapeutic breakthroughs.

Glycosylation Reactions

Application Summary

This compound is pivotal in glycosylation reactions, which are crucial for the synthesis of complex carbohydrates and glycoconjugates .

Experimental Methods

It is used as a glycosyl donor in various glycosylation protocols, involving coupling reactions under the presence of catalysts to form glycosidic bonds.

Results and Outcomes

The use of this compound in glycosylation has led to the successful synthesis of numerous complex carbohydrates, which are essential for biological processes and pharmaceutical applications .

Synthesis of Glycoresins

Application Summary

The compound is utilized in the synthesis of glycoresins, which are important in the development of chromatographic materials .

Experimental Methods

Synthetic routes include the preparation of the compound as a monomer unit, which is then polymerized to form glycoresins.

Results and Outcomes

Glycoresins synthesized using this compound have been applied in chromatography, aiding in the purification of biomolecules .

Development of Heterocycles

Application Summary

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside is instrumental in the development of heterocyclic compounds, which have diverse applications in medicinal chemistry .

Experimental Methods

The compound serves as a starting material for the synthesis of various heterocycles through cyclization reactions.

Results and Outcomes

The synthesis of heterocycles from this compound has expanded the repertoire of molecules available for drug discovery and development .

Production of β-Lactams

Application Summary

The compound is used in the production of β-lactams, a class of antibiotics that includes penicillins .

Experimental Methods

It involves the synthesis of intermediates that are further transformed into β-lactam antibiotics through a series of chemical reactions.

Results and Outcomes

The production of β-lactams using this compound has contributed to the development of new antibiotics with potential applications in combating bacterial infections .

Synthesis of Trehazolamine and Allosamizoline

Application Summary

This glucopyranoside derivative is used in the synthesis of trehazolamine and allosamizoline, which are compounds with potential therapeutic uses .

Experimental Methods

The synthesis involves complex organic reactions, including selective protection and deprotection steps, to obtain the desired products.

Results and Outcomes

The successful synthesis of these compounds showcases the versatility of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside in the creation of novel therapeutic agents .

Pharmaceutical Agent Design

Application Summary

The compound’s structure makes it a valuable asset in the design of pharmaceutical agents targeting specific diseases .

Experimental Methods

It is used to create derivatives with desired pharmacological properties, which are then tested for efficacy and safety.

Results and Outcomes

Derivatives of this compound have shown potential in preclinical studies, indicating its value in the design of new pharmaceutical agents .

特性

IUPAC Name |

(4aR,6R,7R,8S,8aR)-2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34O6/c1-5-13-25(14-6-1)21-35-31-30-29(24-38-33(40-30)28-19-11-4-12-20-28)39-34(37-23-27-17-9-3-10-18-27)32(31)36-22-26-15-7-2-8-16-26/h1-20,29-34H,21-24H2/t29-,30-,31+,32-,33?,34-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMVOFUMWKGWCK-IOUQCJCSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。